molecular formula C16H18N2O2 B4073560 3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione

3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B4073560
M. Wt: 270.33 g/mol
InChI Key: HDWZMALVXBUZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and bis(prop-2-enyl)amino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with a phenyl group and bis(prop-2-enyl)amine under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biological assays to investigate its effects on various biological systems.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism by which 3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and phenyl-substituted amines. Examples include:

Uniqueness

What sets 3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione apart is its unique combination of functional groups and structural features

Properties

IUPAC Name

3-[bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-10-17(11-4-2)14-12-15(19)18(16(14)20)13-8-6-5-7-9-13/h3-9,14H,1-2,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWZMALVXBUZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1CC(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione
Reactant of Route 2
3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione
Reactant of Route 3
3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-[Bis(prop-2-enyl)amino]-1-phenylpyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.